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Compound of Interest

2-Bromo-1,3-dichloro-5-
Compound Name:
fluorobenzene

Cat. No.: B1288648

Core Compound Identification and Properties

2-Bromo-1,3-dichloro-5-fluorobenzene is a polysubstituted aromatic compound whose utility
is derived from the distinct chemical reactivity of its three different halogen atoms. This
differential reactivity allows for selective, stepwise functionalization, making it a valuable
synthon for constructing complex molecular architectures.

CAS Number: 263333-82-0[1][2]

Synonyms: 4-Bromo-3,5-dichlorofluorobenzene, 2,6-dichloro-4-fluorobromobenzene[1][2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound are foundational to its handling, reaction
setup, and purification. The data for 2-Bromo-1,3-dichloro-5-fluorobenzene are summarized
below.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1288648?utm_src=pdf-interest
https://www.benchchem.com/product/b1288648?utm_src=pdf-body
https://www.3wpharm.com/product/52313.html
https://pubchem.ncbi.nlm.nih.gov/compound/21198143
https://www.3wpharm.com/product/52313.html
https://pubchem.ncbi.nlm.nih.gov/compound/21198143
https://www.benchchem.com/product/b1288648?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source

Molecular Formula CeH2BrCl2F [1112][3]

Molecular Weight 243.89 g/mol [1][2]

Physical Form White to Yellow Solid
2-bromo-1,3-dichloro-5-

IUPAC Name [2]
fluorobenzene
OSXAPJFZNJIFFJS-

InChl Key [3]
UHFFFAOYSA-N

Storage Temperature Room Temperature

Purity Typically >98%

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes like 2-Bromo-1,3-dichloro-5-fluorobenzene often
relies on classic aromatic chemistry, where the directing effects of existing substituents are
leveraged to achieve the desired regiochemistry. A common and industrially scalable approach
for similar compounds involves a Sandmeyer-type reaction from a strategically substituted
aniline precursor.

While a specific, detailed synthesis for the 2-bromo isomer is not extensively published, a
logical and well-established pathway can be extrapolated from known syntheses of its isomers,
such as 5-bromo-1,3-dichloro-2-fluorobenzene.[4] This process typically begins with a suitable
aniline, which undergoes diazotization followed by a copper-catalyzed halogen exchange.

A plausible synthetic pathway is outlined below:

Step 1: Diazotization Step 2: Sandmeyer Reaction
NaNOz2, H2SO4
G,S-Dichloro-4—ﬂuoroaniline} =(Diazonium Salt Intermediate) Cubr, HBr 2-Bromo-1,3-dichloro-5-fluorobenzene
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Caption: Plausible synthesis via Sandmeyer reaction.
Causality Behind the Method:

o Starting Material Choice: The selection of the aniline precursor is critical. The existing
substituents (Cl, F) guide the subsequent bromination step to the correct position and are
stable under diazotization conditions.

o Diazotization: The conversion of the amine group (-NHz) to a diazonium salt (-N2*) creates
an excellent leaving group (N2 gas). Using a strong, non-nucleophilic acid like sulfuric acid
prevents unwanted side reactions.[4]

o Sandmeyer Reaction: This is a robust and high-yielding method for introducing a halogen (in
this case, bromine via CuBr) onto an aromatic ring by displacing the diazonium group.[4] The
use of a copper(l) salt catalyst is essential for the radical-transfer mechanism of this reaction.

Chemical Reactivity and Synthetic Utility

The primary value of 2-Bromo-1,3-dichloro-5-fluorobenzene in drug discovery lies in the
differential reactivity of its halogen substituents. This allows chemists to perform sequential,
site-selective modifications. The reactivity hierarchy is governed by both the carbon-halogen
bond strength (C-Br < C-Cl < C-F) and the electronic environment of the ring.

Hierarchy of Reactivity:

e Bromine (Position 2): The C-Br bond is the weakest among the halogens present. This
makes it the primary site for:

o Metal-Halogen Exchange: Rapid reaction with organolithium reagents (e.g., n-BuLi, t-BuLi)
to form a lithiated intermediate.

o Palladium-Catalyzed Cross-Coupling: The preferred site for reactions like Suzuki, Stille,
Sonogashira, and Buchwald-Hartwig couplings.

e Chlorine (Positions 1, 3): The C-Cl bonds are stronger than C-Br but can be activated for
cross-coupling reactions under more forcing conditions (e.g., using specialized ligands or
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higher temperatures) after the bromine has been functionalized.

e Fluorine (Position 5): The C-F bond is the strongest and is generally unreactive in cross-
coupling reactions. It primarily serves as a stable substituent that modulates the electronic
properties (pKa, lipophilicity) of the final molecule. It can, however, participate in nucleophilic
aromatic substitution (SNA:) if the ring is sufficiently activated.

2-Bromo-1,3-dichloro-
5-fluorobenzene

Br (Primary Site) Br (Primary Site) \ CI (Secondary Site) F (Stable)

Secondary Electronic
Cross-Coupling Modulation

Metal-Halogen Cross-Coupling
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Click to download full resolution via product page

Caption: Reactivity hierarchy of halogen sites.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal
chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[5]
Compounds like 2-Bromo-1,3-dichloro-5-fluorobenzene serve as scaffolds to introduce a

fluorinated phenyl ring into a larger molecule.

+ Metabolic Blocking: The strong C-F bond can block sites on the aromatic ring that are
susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the
drug's half-life.[5]
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 Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule,
which can improve its ability to cross cell membranes and the blood-brain barrier.

» Binding Interactions: The highly polarized C-F bond can engage in favorable electrostatic or
dipole-dipole interactions with protein targets, potentially increasing the potency of the drug.

This building block is particularly relevant for the synthesis of kinase inhibitors, GPCR
modulators, and other targeted therapies where precise molecular tuning is required.

Representative Experimental Protocol: Suzuki-
Miyaura Coupling

This protocol describes a general, self-validating procedure for the selective functionalization at
the bromine position, a common first step in a multi-step synthesis.

Objective: To couple 2-Bromo-1,3-dichloro-5-fluorobenzene with a generic boronic acid (e.g.,
4-methoxyphenylboronic acid) to demonstrate site-selectivity.

Materials:

2-Bromo-1,3-dichloro-5-fluorobenzene (1.0 equiv)

e 4-Methoxyphenylboronic acid (1.2 equiv)

o Pd(PPhs)a4 (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

e 2M Sodium Carbonate (Na2COs) aqueous solution (3.0 equiv)

e 1,4-Dioxane or Toluene/Ethanol mixture

e Anhydrous Magnesium Sulfate (MgSOa) or Sodium Sulfate (Na2SOa)
o Ethyl acetate

e Hexanes

Procedure:
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» Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add 2-Bromo-1,3-dichloro-5-fluorobenzene (1.0 equiv), 4-
methoxyphenylboronic acid (1.2 equiv), and Pd(PPhs)a (0.03 equiv).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three
times. This is critical as the palladium catalyst is oxygen-sensitive.

e Solvent and Base Addition: Add the solvent (e.g., 1,4-Dioxane) followed by the 2M Na2COs
solution via syringe.

o Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

o Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and
water. Separate the organic layer. Wash the organic layer with water and then with brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa or NazSOa4, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification and Validation: Purify the crude product by flash column chromatography on
silica gel (using a hexanes/ethyl acetate gradient) to yield the pure coupled product. The
structure and purity should be validated by *H NMR, 3C NMR, and Mass Spectrometry,
which will confirm the selective replacement of bromine.

Safety and Handling

2-Bromo-1,3-dichloro-5-fluorobenzene is a hazardous substance and must be handled with
appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[6]

GHS Hazard Statements:[2]
e H302: Harmful if swallowed.
e H315: Causes skin irritation.[2]

e H319: Causes serious eye irritation.[2]
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o H335: May cause respiratory irritation.[2]

Precautionary Statements:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

o P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

e P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[7]

Handling and Storage:

» Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after
handling.[6]

e Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible substances like strong oxidizing agents.[7]

Conclusion

2-Bromo-1,3-dichloro-5-fluorobenzene is more than just a chemical intermediate; it is an
enabling tool for modern drug discovery and complex molecule synthesis. Its value is rooted in
the predictable and hierarchical reactivity of its halogen substituents, which provides chemists
with a reliable platform for building molecular complexity in a controlled manner. A thorough
understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to
safety protocols, allows researchers to fully leverage this versatile building block in the pursuit
of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/21198143
https://aksci.com/sds/A969_SDS.pdf
https://aksci.com/sds/A969_SDS.pdf
https://aksci.com/sds/A969_SDS.pdf
https://aksci.com/sds/A969_SDS.pdf
https://www.fishersci.com/store/msds?partNumber=AAL1671314&productDescription=1-BRMO-25-DICHLRO-3-FLR+97+25G&vendorId=VN00024248&countryCode=US&language=en
https://aksci.com/sds/A969_SDS.pdf
https://www.benchchem.com/product/b1288648?utm_src=pdf-body
https://www.benchchem.com/product/b1288648?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. 2-Bromo-1,3-dichloro-5-fluorobenzene - CAS:263333-82-0 - Sunway Pharm Ltd
[Bwpharm.com]

e 2. 2-Bromo-1,3-dichloro-5-fluorobenzene | C6H2BrCI2F | CID 21198143 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 3. GSRS [gsrs-dev-public.ncats.io]

e 4. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google
Patents [patents.google.com]

» 5. pharmacyjournal.org [pharmacyjournal.org]
e 6. fishersci.com [fishersci.com]
e 7. aksci.com [aksci.com]

 To cite this document: BenchChem. [2-Bromo-1,3-dichloro-5-fluorobenzene CAS numbery.
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288648#2-bromo-1-3-dichloro-5-fluorobenzene-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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